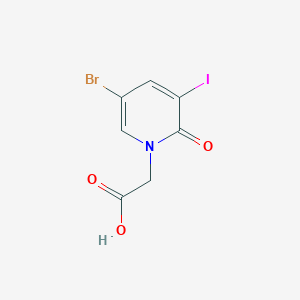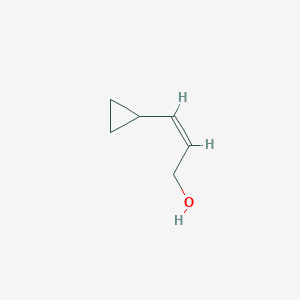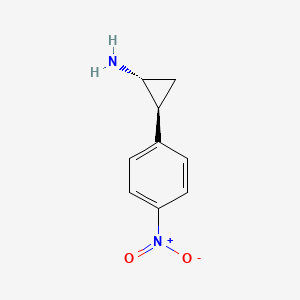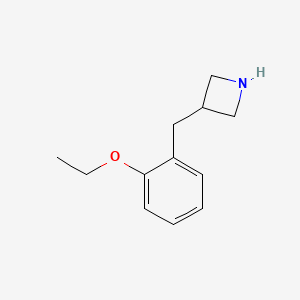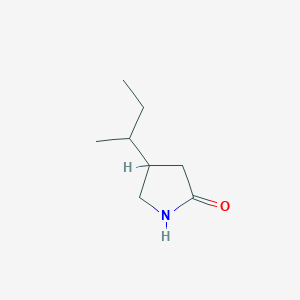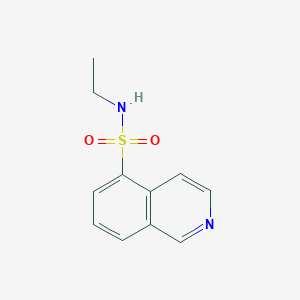
N-ethylisoquinoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethylisoquinoline-5-sulfonamide is a chemical compound belonging to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features an isoquinoline ring system, which is a fusion of a benzene ring and a pyridine nucleus, with an ethyl group and a sulfonamide group attached. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylisoquinoline-5-sulfonamide typically involves the reaction of isoquinoline with ethylamine and a sulfonyl chloride derivative. One common method is the direct sulfonylation of isoquinoline using ethylamine and sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, green chemistry principles can be applied by using environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethylisoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group, forming new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or other reduced derivatives.
Substitution: New sulfonamide derivatives with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-ethylisoquinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Acts as an inhibitor in various biochemical assays, helping to study enzyme functions and metabolic pathways.
Medicine: Investigated for its potential as an antibacterial and antifungal agent due to its ability to inhibit certain enzymes in pathogenic microorganisms.
Industry: Utilized in the production of dyes, pigments, and polymers, where its unique chemical properties enhance the performance of the final products.
Wirkmechanismus
The mechanism of action of N-ethylisoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or reduced virulence. Additionally, the isoquinoline ring system can interact with various receptors in the body, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-ethylisoquinoline-5-sulfonamide can be compared with other sulfonamide derivatives, such as:
N-methylisoquinoline-5-sulfonamide: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
N-propylisoquinoline-5-sulfonamide: Contains a propyl group, which can affect its solubility and reactivity compared to the ethyl derivative.
N-ethylquinoline-5-sulfonamide: Lacks the isoquinoline ring system, resulting in different pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
84468-21-3 |
|---|---|
Molekularformel |
C11H12N2O2S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
N-ethylisoquinoline-5-sulfonamide |
InChI |
InChI=1S/C11H12N2O2S/c1-2-13-16(14,15)11-5-3-4-9-8-12-7-6-10(9)11/h3-8,13H,2H2,1H3 |
InChI-Schlüssel |
UKOZTCIVINWTBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


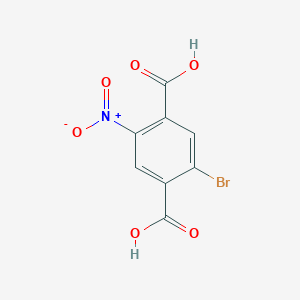
![4-[4-(trifluoromethoxy)phenyl]-1H-pyrazolehydrochloride](/img/structure/B13584478.png)

![6-(Trifluoromethyl)-1-oxaspiro[2.5]octane](/img/structure/B13584491.png)
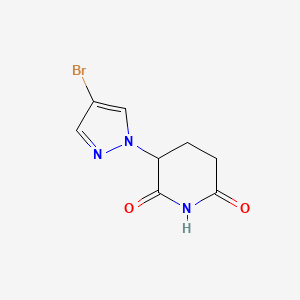
![2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride](/img/structure/B13584498.png)
